2-[5-(2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbonyl)-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol
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Overview
Description
The compound is a derivative of carbazole . Carbazole itself is a tricyclic compound, consisting of two benzene rings fused on either side of a pyrrole ring . The specific compound you’re asking about has additional functional groups attached to the carbazole core .
Synthesis Analysis
The synthesis of similar compounds, such as substituted 2,3,4,9-tetrahydro-1H-carbazoles, has been reported in the literature . These compounds were obtained by direct regioselective oxygenation of 2,3,4,9-tetrahydro-1H-carbazoles . The reaction could proceed at the multiple bond of the cyclohexene ring, leading to its cleavage and isolation of 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones .Molecular Structure Analysis
The molecular structure of the core carbazole unit is well established . It consists of a pyrrole ring fused on either side to a benzene ring . The specific compound you’re asking about has additional functional groups attached to this core .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . For example, substituted 2,3,4,9-tetrahydro-1H-carbazoles can be oxidized to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .Properties
IUPAC Name |
[1-(2-hydroxyethyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c25-8-7-24-19-12-23(11-14(19)10-21-24)20(26)13-5-6-18-16(9-13)15-3-1-2-4-17(15)22-18/h5-6,9-10,22,25H,1-4,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCLVDINNODEGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N4CC5=C(C4)N(N=C5)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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